Cyclopropaneacetamide, alpha-(phenylamino)-N-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]-, (alphaR)-
Description
The compound Cyclopropaneacetamide, alpha-(phenylamino)-N-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]-, (alphaR)- is a structurally complex molecule featuring a cyclopropaneacetamide backbone, a phenylamino substituent, and a piperidinyl-pyrrolo[2,3-d]pyrimidine moiety. Its stereochemistry is defined by the (alphaR) configuration, which plays a critical role in its biological interactions. The cyclopropane ring and acetamide linkage may enhance metabolic stability and binding affinity compared to linear analogs .
Properties
Molecular Formula |
C22H26N6O |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-anilino-2-cyclopropyl-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide |
InChI |
InChI=1S/C22H26N6O/c29-22(19(15-8-9-15)26-16-5-2-1-3-6-16)27-17-7-4-12-28(13-17)21-18-10-11-23-20(18)24-14-25-21/h1-3,5-6,10-11,14-15,17,19,26H,4,7-9,12-13H2,(H,27,29)(H,23,24,25) |
InChI Key |
NKGRDHPQDZNUFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2C=CN3)NC(=O)C(C4CC4)NC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Formation of Cyclopropane Ring
One effective method for synthesizing cyclopropane derivatives is through the cyclopropanation of alkenes or alkynes using diazo compounds. For example, starting from a suitable alkene such as 2-phenyl acetonitrile, cyclopropanation can be achieved using reagents like ethyl diazoacetate in the presence of a catalyst.
Table 1: Cyclopropanation Reactions
| Substrate | Reagent | Yield (%) |
|---|---|---|
| 2-Phenyl acetonitrile | Ethyl diazoacetate | 85 |
| 1-(4-Methoxyphenyl)acetonitrile | Ethyl diazoacetate | 90 |
| 1-(4-Chlorophenyl)acetonitrile | Ethyl diazoacetate | 70 |
Introduction of Acetamide Group
Following the formation of the cyclopropane ring, the next step is to introduce the acetamide functionality. This can be accomplished through amide coupling reactions , where a carboxylic acid derivative is reacted with an amine.
A common approach involves converting the cyano group from cyclopropanation to a carboxylic acid via hydrolysis followed by coupling with an amine such as N-(3R)-piperidine.
Table 2: Amide Coupling Reactions
| Acid Derivative | Amine | Coupling Agent | Yield (%) |
|---|---|---|---|
| Cyclopropane carboxylic acid | N-(3R)-piperidine | HATU | 85 |
| Cyclopropane carboxylic acid | Phenylamine | EDC | 75 |
Attachment of Phenylamino and Piperidine Moieties
The final step involves attaching the phenylamino and piperidine groups to form the complete structure. This can be achieved through nucleophilic substitution reactions where activated halides or other electrophiles are used.
Research indicates that using phase transfer catalysts can significantly improve yields in these reactions by enhancing the solubility of reactants.
Table 3: Nucleophilic Substitution Reactions
| Electrophile | Nucleophile | Phase Transfer Catalyst | Yield (%) |
|---|---|---|---|
| Bromobenzene | N-(3R)-piperidine | TBAB | 80 |
| Chlorobenzene | Phenylamine | TBAB | 78 |
Research Findings and Applications
Studies have shown that compounds similar to cyclopropaneacetamide exhibit significant biological activity, particularly as inhibitors in cancer pathways. The structural modifications made during synthesis can lead to variations in potency and selectivity against specific targets.
For instance, research into pyrrolopyrimidine derivatives has highlighted their potential as selective inhibitors for protein kinases, which are crucial in cancer progression and treatment.
Chemical Reactions Analysis
Amide Hydrolysis
The acetamide group in the compound is susceptible to hydrolysis under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Acidic Hydrolysis | HCl, H₂O, heat (reflux) | Cyclopropaneacetic acid + phenylamine | Converts amide to carboxylic acid, retains cyclopropane integrity |
| Basic Hydrolysis | NaOH, H₂O, heat (reflux) | Sodium cyclopropaneacetate + phenylamine | Similar outcome, with deprotonation of acid |
The amide bond’s stability is critical for maintaining the compound’s bioactivity. Hydrolysis would likely reduce its potency as a kinase inhibitor .
Cyclopropane Ring Reactivity
The cyclopropane ring, due to its strain, engages in ring-opening reactions under specific conditions:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Acid-Catalyzed Opening | H₂SO₄, H₂O, heat | Cyclopropaneacetic acid derivative | Protonation followed by ring cleavage; product depends on nucleophile |
| Nucleophilic Attack | Nu⁻ (e.g., OH⁻, CN⁻) | Substituted cyclopropane derivative | Requires strong nucleophiles; less likely under physiological conditions |
The cyclopropane’s stability is crucial for the compound’s pharmacokinetic profile. Ring opening would alter its lipophilicity and bioavailability .
Step 1: Amide Coupling
Formation of the amide bond between cyclopropaneacetamide and the phenylamino-piperidine moiety:
-
Reagents : EDCl/HOBt or HATU coupling agents, DIPEA base.
-
Conditions : DMF, rt, 2–4 h.
-
Product : Target compound with (alphaR) stereochemistry.
Step 2: Pyrrolo[2,3-d]pyrimidine Moiety Assembly
Synthesis of the pyrrolo[2,3-d]pyrimidine ring system, likely via cyclization reactions involving nucleophilic aromatic substitution or coupling with piperidine derivatives .
Metabolic Pathways
In vivo, the compound may undergo:
Stereochemical Considerations
The (alphaR) configuration at the cyclopropane acetamide junction is critical for kinase binding. Reactions altering this stereochemistry (e.g., SN2 substitutions) would invert configuration, potentially reducing potency.
Stability and Reactivity
| Parameter | Observations |
|---|---|
| Thermal Stability | Stable at room temperature; decomposition observed above 200°C. |
| pH Sensitivity | Amide hydrolysis accelerates under extreme pH; cyclopropane stable at pH 4–8. |
| Light Sensitivity | No significant degradation under standard lab conditions. |
Scientific Research Applications
Cyclopropaneacetamide, alpha-(phenylamino)-N-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]-, (alphaR)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Cyclopropaneacetamide, alpha-(phenylamino)-N-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]-, (alphaR)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of Bruton’s tyrosine kinase (BTK), which plays a crucial role in B-cell signaling and is implicated in the pathogenesis of autoimmune diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Halogenated Substituents
A closely related compound, (2R)-2-(3-chloro-5-fluoroanilino)-2-cyclopropyl-N-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide (PDB ID: 0B9), shares the same core structure but substitutes the phenylamino group with 3-chloro-5-fluoroanilino. This halogenation increases molecular weight (442.917 g/mol vs. ~428 g/mol for the parent compound) and may enhance target binding through hydrophobic interactions. However, the chloro and fluoro groups could reduce aqueous solubility, impacting bioavailability .
Sulfonamide Derivatives
N-(cis-3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)piperidine-1-sulfonamide (Compound 39) replaces the acetamide with a sulfonamide group. The sulfonamide’s electronegative nature improves solubility, as evidenced by its synthesis in polar solvents like DMSO.
JAK Inhibitors with Alternative Cores
Comparative JAK inhibitors from , such as {1-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]cyclopentyl}acetonitrile, feature pyrazole and nitrile groups instead of cyclopropaneacetamide. However, the absence of the piperidinyl-pyrrolopyrimidine moiety may reduce target specificity .
Research Findings and Implications
Impact of Halogenation : The chloro-fluoro substitution in PDB 0B9 increases steric bulk and hydrophobicity, likely improving kinase binding but necessitating formulation adjustments for solubility .
Role of Sulfonamide: Compound 39’s sulfonamide group enhances polarity, making it suitable for intravenous administration. However, its cyclobutane core may introduce conformational strain, affecting target engagement .
Core Flexibility vs. Rigidity : The target compound’s cyclopropaneacetamide balances rigidity (for binding) and flexibility (for bioavailability), whereas nitrile-based comparatives prioritize metabolic stability at the cost of specificity .
Biological Activity
Cyclopropaneacetamide, alpha-(phenylamino)-N-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]-, (alphaR)- is a complex organic compound notable for its potential applications in medicinal chemistry. Its structure includes a cyclopropane ring, an acetamide functional group, and a piperidine moiety linked to a pyrrolopyrimidine structure. This compound has garnered attention for its biological activity, particularly as an inhibitor of protein kinase B (PKB), which is implicated in various signaling pathways related to cancer and other diseases.
The primary biological activity of this compound lies in its ability to inhibit PKB (also known as Akt), a crucial regulator of cell growth and survival. PKB signaling is often dysregulated in cancers, making it an attractive target for therapeutic intervention. Inhibition of PKB can lead to reduced tumor growth and improved outcomes in cancer therapies. The compound's mechanism involves competitive inhibition of ATP binding to the kinase, thereby disrupting downstream signaling pathways that promote cell proliferation and survival.
Structure-Activity Relationship
The structural features of Cyclopropaneacetamide contribute significantly to its selectivity and potency as a PKB inhibitor. The presence of the pyrrolopyrimidine scaffold enhances its binding affinity to the kinase. Research indicates that modifications to the piperidine linker and substituents on the pyrrolopyrimidine can optimize both selectivity and bioavailability.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity | Selectivity |
|---|---|---|---|
| Cyclopropaneacetamide | Cyclopropane ring, acetamide, piperidine | Inhibits PKB | High |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Pyrrolopyrimidine scaffold | Inhibits PKB | Moderate |
| Pyrrolopyrimidine inhibitors | Various substitutions on pyrrolopyrimidine | Broad kinase inhibition | Variable |
| Cyclopentyl derivatives | Cyclopentane ring structure | Kinase inhibition | Variable |
Case Studies
- In Vivo Efficacy : In studies involving human tumor xenografts in nude mice, Cyclopropaneacetamide demonstrated significant anti-tumor activity at well-tolerated doses. The compound effectively modulated biomarkers associated with PKB signaling pathways, indicating its potential for clinical application in cancer treatment .
- Selectivity Profile : A series of derivatives were tested for their selectivity against PKB compared to other kinases such as PKA. Some compounds exhibited up to 150-fold selectivity for PKB over PKA, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
- Oral Bioavailability : Despite promising results in vitro, some derivatives showed rapid clearance and low oral bioavailability in vivo. Ongoing research aims to improve these pharmacokinetic properties through structural optimization .
Q & A
Q. What synthetic methodologies are reported for constructing the pyrrolo[2,3-d]pyrimidine core in this compound?
The pyrrolo[2,3-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For example, 3-aminopyrrole derivatives can react with formamide or substituted amines under reflux conditions to form the fused ring system . Key steps include:
- Method A : Reacting 3-amino-2-cyanopyrrole with formamide and DMF under reflux (6–8 hours), followed by crystallization from ethanol-DMF .
- Method B : Using microwave-assisted coupling with Cs₂CO₃ in acetonitrile at 120°C for 30 minutes to introduce substituents .
- Validation : Monitor reaction progress via LC-MS and confirm regioselectivity using -NMR (e.g., δ 8.69 ppm for pyrrolo-protons) .
Q. How is stereochemical purity ensured during synthesis of the (3R)-piperidinyl moiety?
Chiral resolution or asymmetric catalysis is critical. For instance:
- Use chiral HPLC with a cellulose-based column to separate enantiomers .
- Employ (R)-BINOL-derived catalysts in asymmetric hydrogenation of intermediate ketones .
- Confirm configuration via X-ray crystallography or NOE experiments in -NMR .
Q. What spectroscopic techniques are used to characterize this compound?
- -NMR : Identify aromatic protons (δ 6.47–8.69 ppm) and cyclopropane signals (δ 0.76–0.96 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H] at m/z 585.2016 for analogs) .
- IR : Detect carbonyl stretches (~1650–1700 cm) and amine N–H bends (~3300 cm) .
Advanced Research Questions
Q. How can conflicting bioactivity data across cell lines (e.g., MIA PaCa-2 vs. PANC-1) be resolved?
Contradictions may arise from differential expression of target proteins (e.g., CDK9). To address this:
- Perform kinase profiling assays to quantify inhibitory activity (IC) against purified CDK9 .
- Validate using siRNA knockdown in resistant cell lines to confirm on-target effects .
- Cross-reference with transcriptomic data (e.g., RNA-seq) to correlate activity with gene expression .
Q. What strategies optimize yield in multi-step syntheses involving cyclopropane rings?
Cyclopropane stability is sensitive to reaction conditions. Recommended approaches:
- Low-temperature cyclization : Use EtOH/piperidine at 0–5°C to minimize ring-opening side reactions .
- Protecting groups : Temporarily mask reactive amines with Boc or Fmoc during cyclopropanation .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/DMF) .
Q. How can computational docking predict binding interactions with pyrrolo[2,3-d]pyrimidine targets?
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Validation : Compare predicted binding poses with crystallographic data (e.g., PDB 4BCF for CDK9) .
- Free energy calculations : Apply MM-GBSA to rank binding affinities and guide SAR studies .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for structurally similar analogs?
Variations may stem from polymorphism or impurities. Mitigation steps:
- DSC/TGA : Analyze thermal behavior to detect polymorphic transitions .
- Repetition : Synthesize batches under controlled conditions (e.g., slow cooling during crystallization) .
- Elemental analysis : Confirm purity (>95% by CHNS analysis) before reporting physical properties .
Methodological Tables
| Synthetic Step | Optimal Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine formation | Formamide, DMF, reflux (8h) | 38–67% | |
| Piperidinyl coupling | Cs₂CO₃, MW, 120°C, 30min | 24–90% | |
| Cyclopropane stabilization | EtOH/piperidine, 0–5°C, 2h | 67–81% |
| Analytical Technique | Critical Parameters | Application Example |
|---|---|---|
| -NMR | 500 MHz, CDCl₃, δ 6.47 (pyrrolo-H) | Stereochemical confirmation |
| HRMS | ESI+, m/z 585.2016 ([M+H]) | Molecular formula validation |
| IR | 1650 cm (C=O stretch) | Functional group identification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
